molecular formula C11H14ClNO4 B1384025 (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride CAS No. 2059917-86-9

(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride

Cat. No. B1384025
M. Wt: 259.68 g/mol
InChI Key: BKNMLQKEHWCXLP-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analog Compounds

    Research has demonstrated methods for synthesizing compounds similar to (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1(methoxycarbonyl)ethenyl]amino}prop-2-enoate were prepared from corresponding acetoacetic esters, showcasing the compound's versatility in synthesizing heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).

  • Crystal and Molecular Structure Analysis

    The crystal and molecular structures of similar compounds have been determined using X-ray analysis. This includes a study on an anti-ulcer agent, 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, indicating the potential for detailed structural analysis of related compounds (Koyano, Takeshita, Takénaka, & Sasada, 1986).

Biochemical Applications

  • Enantioselective Catalysis

    The compound has been used in studies involving asymmetric biocatalysis. Methylobacterium Y1-6, for example, was used to catalyze reactions involving substrates containing 3-amino-3-phenyl-propanoate ester, showcasing its potential in producing pharmaceutical intermediates (Li, Wang, Huang, Zou, & Zheng, 2013).

  • Synthesis of Pharmaceutical Intermediates

    Compounds similar to (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride have been synthesized for their potential in creating pharmaceutical intermediates. For instance, novel compounds like (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid and its analogues were synthesized and evaluated for various biological activities (Subudhi & Sahoo, 2011).

  • Investigations in Molecular Design

    The compound's analogs have been examined for their binding modes in molecular design studies. This includes research on the binding mode of (2S)-2-[4-[[(3S)-1-acetimidoyl-3-pyrrolidinyl]oxy]phenyl]-3-(7-amidino-2-naphthyl)propanoic acid hydrochloride to Factor Xa, demonstrating its relevance in the design of molecular inhibitors (Vaz, McLean, & Pelton, 1998).

properties

IUPAC Name

(3S)-3-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c1-16-11(15)8-4-2-3-7(5-8)9(12)6-10(13)14;/h2-5,9H,6,12H2,1H3,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNMLQKEHWCXLP-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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